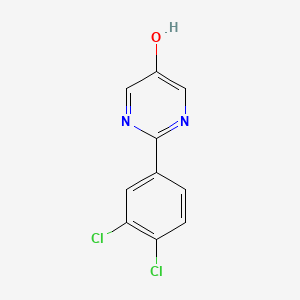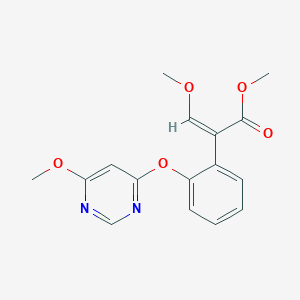
Methyl (Z)-3-methoxy-2-(2-((6-methoxypyrimidin-4-yl)oxy)phenyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-Methyl 3-methoxy-2-(2-((6-methoxypyrimidin-4-yl)oxy)phenyl)acrylate is an organic compound with the molecular formula C16H16N2O5. It is known for its role as an intermediate in the synthesis of β-methoxyacrylate analogs, which exhibit antifungal activity . This compound is characterized by its complex structure, which includes a methoxy group, a pyrimidinyl group, and an acrylate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 3-methoxy-2-(2-((6-methoxypyrimidin-4-yl)oxy)phenyl)acrylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the esterification of benzeneacetic acid derivatives with methanol in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of acid or base catalysts to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product. The use of automated systems and stringent quality control measures are essential in industrial settings to maintain consistency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
(E)-Methyl 3-methoxy-2-(2-((6-methoxypyrimidin-4-yl)oxy)phenyl)acrylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Applications De Recherche Scientifique
(E)-Methyl 3-methoxy-2-(2-((6-methoxypyrimidin-4-yl)oxy)phenyl)acrylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of β-methoxyacrylate analogs with antifungal properties.
Biology: Its derivatives are studied for their potential biological activities, including antifungal and antimicrobial effects.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new antifungal agents.
Mécanisme D'action
The mechanism of action of (E)-Methyl 3-methoxy-2-(2-((6-methoxypyrimidin-4-yl)oxy)phenyl)acrylate involves its interaction with specific molecular targets. In the case of its antifungal activity, it is believed to inhibit the synthesis of essential fungal cell components, thereby disrupting cell function and leading to cell death. The exact molecular pathways and targets are still under investigation, but it is known to interfere with key enzymes and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azoxystrobin: A well-known antifungal agent with a similar β-methoxyacrylate structure.
Pyraclostrobin: Another antifungal compound with a similar mode of action.
Uniqueness
(E)-Methyl 3-methoxy-2-(2-((6-methoxypyrimidin-4-yl)oxy)phenyl)acrylate is unique due to its specific structural features, such as the methoxy and pyrimidinyl groups, which contribute to its distinct chemical and biological properties. Its ability to serve as an intermediate in the synthesis of various antifungal agents highlights its importance in chemical research and industrial applications .
Propriétés
Formule moléculaire |
C16H16N2O5 |
|---|---|
Poids moléculaire |
316.31 g/mol |
Nom IUPAC |
methyl (Z)-3-methoxy-2-[2-(6-methoxypyrimidin-4-yl)oxyphenyl]prop-2-enoate |
InChI |
InChI=1S/C16H16N2O5/c1-20-9-12(16(19)22-3)11-6-4-5-7-13(11)23-15-8-14(21-2)17-10-18-15/h4-10H,1-3H3/b12-9- |
Clé InChI |
MAZIPIWGXDROTF-XFXZXTDPSA-N |
SMILES isomérique |
CO/C=C(/C1=CC=CC=C1OC2=NC=NC(=C2)OC)\C(=O)OC |
SMILES canonique |
COC=C(C1=CC=CC=C1OC2=NC=NC(=C2)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2,3,3-trimethylpyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B12082486.png)
![2',7'-Dibromo-5H-spiro[dibenzo[c,h]acridine-7,9'-fluoren]-5-one](/img/structure/B12082495.png)
![2-[4-[7-(3-hydroxynaphthalen-1-yl)-2-[(1-methylpyrrolidin-2-yl)methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile](/img/structure/B12082502.png)
![Phosphoramidous acid, N,N-bis(1-methylethyl)-, 2-cyanoethyl 6-[[9-[2-[2,5-dimethoxy-4-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]-2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizin-8-yl]oxy]hexyl ester](/img/structure/B12082510.png)
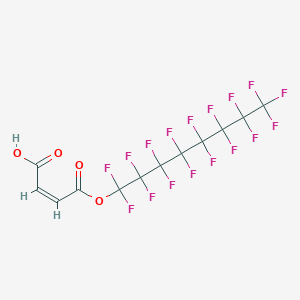
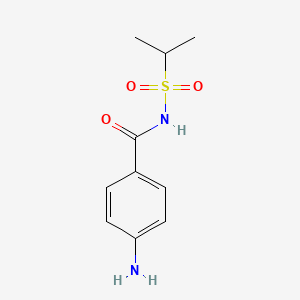
![1-[1-(Cyclopropylmethyl)piperidin-4-yl]ethan-1-amine](/img/structure/B12082556.png)
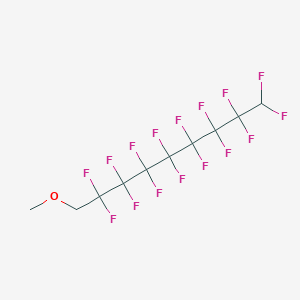
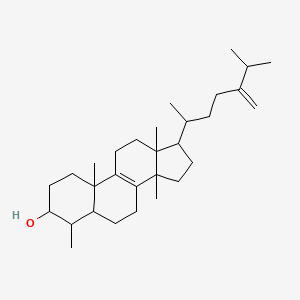

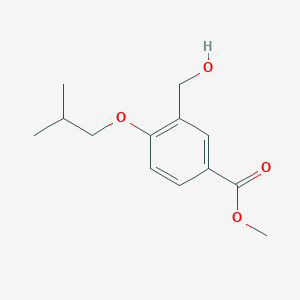
![Benzene, 1-bromo-3-[(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl)oxy]-](/img/structure/B12082592.png)

